2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone is an organic compound with the molecular formula C13H14F4O2. It is characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring, along with a pentyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone typically involves the reaction of a suitable phenyl derivative with trifluoroacetic anhydride in the presence of a catalyst. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar structure but lacks the pentyloxy and additional fluoro substituents.
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone: Contains dichloro and fluoro substituents instead of pentyloxy.
2,2,2-Trifluoro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanone: Similar but with a trifluoromethyl group instead of pentyloxy.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone is unique due to the presence of both pentyloxy and fluoro substituents, which can influence its chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-5-pentoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O2/c1-2-3-4-5-19-11-7-9(6-10(14)8-11)12(18)13(15,16)17/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHHABZOTYISGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)C(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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